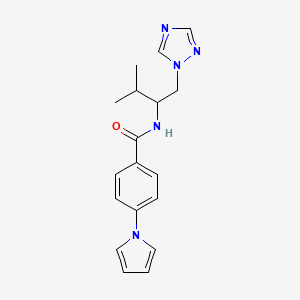
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H21N5O and its molecular weight is 323.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(1H-pyrrol-1-yl)benzamide, a compound featuring a triazole and pyrrole moiety, has garnered attention for its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
Antimicrobial Activity
Several studies have indicated that compounds containing triazole and pyrrole groups exhibit notable antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity.
In a comparative study of various triazole derivatives, it was found that those with a pyrrole substituent exhibited enhanced activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The IC50 values were reported to be in the micromolar range, suggesting potent activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in the biosynthesis of essential metabolites in fungi and cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
Study 1: Antifungal Activity Assessment
A recent study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that this compound had an MIC value of 0.5 µg/mL compared to 2 µg/mL for fluconazole .
| Compound | MIC (µg/mL) |
|---|---|
| N-(3-methyl... | 0.5 |
| Fluconazole | 2 |
Study 2: Cytotoxicity Screening
In another investigation involving human cancer cell lines, the compound was tested for cytotoxicity using an MTT assay. The findings revealed that the compound induced significant cell death at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| PC3 | 20 |
特性
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-14(2)17(11-23-13-19-12-20-23)21-18(24)15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10,12-14,17H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONJOLVZWQVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














